molecular formula C19H18N2O4 B2979863 2,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide CAS No. 946343-94-8

2,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide

Cat. No. B2979863
CAS RN: 946343-94-8
M. Wt: 338.363
InChI Key: TXLQDLRNNZEADW-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide” is a benzamide derivative . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using various spectroscopic methods such as IR, 1 H NMR, 13 C NMR . These methods provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

Benzamide compounds can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Molecular Structure and Synthesis

The molecular structure and synthesis of benzamide derivatives have been a subject of interest due to their potential biological activities. For instance, the study of the molecule "2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide" demonstrates the compound's planarity and the intramolecular hydrogen bonding contributing to the stability of its molecular structure (Rodier et al., 1993). This foundational understanding aids in the synthesis of similar compounds with potential applications in medicinal chemistry.

Potential Antipsychotic Agents

Research into benzamide derivatives like "(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide" and its analogs has highlighted their significance as potential antipsychotic agents. These compounds have been evaluated for their antidopaminergic properties, displaying promising results in vitro and in vivo models, suggesting a lower tendency to induce extrapyramidal side effects (Högberg et al., 1990). This research indicates the therapeutic potential of benzamide derivatives in treating psychiatric disorders.

Anticancer and Anti-Inflammatory Activities

The synthesis of novel benzamide derivatives has also been explored for their anticancer and anti-inflammatory properties. For example, benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, indicating their potential as drug candidates for treating inflammation-related diseases (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Properties

Newly synthesized benzamide compounds, based on modifications such as 2,3-dimethoxy and 3-acetoxy-2-methyl groups, have been evaluated for their antimicrobial and antioxidant activities. Some of these compounds exhibited effective total antioxidant, free radical scavenging, and metal chelating activities, alongside antibacterial activity against various bacteria strains (Yakan et al., 2020). This research underscores the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents.

properties

IUPAC Name

2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-15-8-9-16(18(11-15)24-2)19(22)20-12-14-10-17(25-21-14)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLQDLRNNZEADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide

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